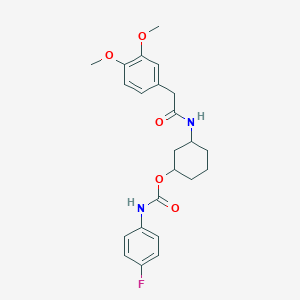
3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate, also known as CX-5461, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It targets RNA polymerase I, an enzyme that is overexpressed in cancer cells and plays a key role in the production of ribosomal RNA. Inhibition of RNA polymerase I leads to decreased ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds demonstrate the broad applicability of similar chemical frameworks in organic chemistry. For instance, the synthesis of various heterocyclic compounds through condensation reactions showcases the chemical versatility of dimethoxyphenyl and fluorophenyl carbamate derivatives. These compounds are often characterized by their antimicrobial properties and potential for molecular docking studies, indicating their relevance in drug discovery and medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Materials Science Applications
In materials science, derivatives similar to "3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate" are utilized in the synthesis of polyamides containing the cyclohexane structure. These compounds contribute to the development of polymers with enhanced thermal stability and solubility in polar aprotic solvents, which are desirable properties for high-performance materials (Hsiao, Yang, Wang, & Chuang, 1999).
Pharmacological Research
In pharmacological research, carbamate derivatives exhibit binding characteristics to specific receptors, such as peripheral benzodiazepine receptors, highlighting their potential in developing novel therapeutic agents. The study of binding characteristics provides insights into the receptor affinity and selectivity of these compounds, which is crucial for drug design and development (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).
Photophysical Studies
Research on the photophysical properties of carbazole and tetrafluoroaniline derivatives, which share structural similarities with the compound , reveals their potential applications in optical materials and sensors. These studies focus on understanding the excited state dynamics, charge transfer processes, and fluorescence properties, essential for designing materials with specific optical characteristics (Ghosh, Mitra, Saha, & Basu, 2013).
Propriétés
IUPAC Name |
[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5/c1-29-20-11-6-15(12-21(20)30-2)13-22(27)25-18-4-3-5-19(14-18)31-23(28)26-17-9-7-16(24)8-10-17/h6-12,18-19H,3-5,13-14H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJIFFSOOUNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


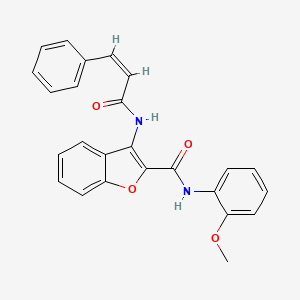

![1-Phenyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2952602.png)
![2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid;hydrochloride](/img/structure/B2952603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)
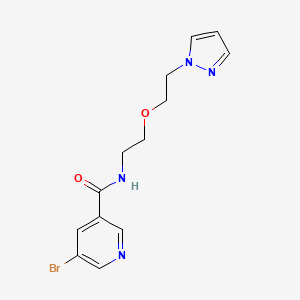
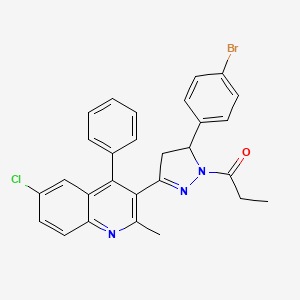
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)
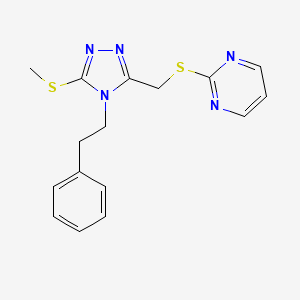
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)
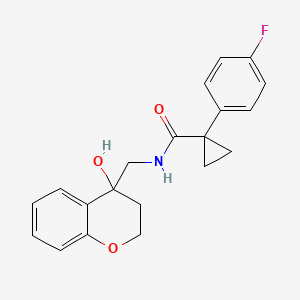
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)